5-Methyl-2,5-dihydro-1,2,3-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-2,5-dihydro-1,2,3-triazine is a nitrogen-containing heterocyclic compound. It belongs to the class of triazines, which are known for their diverse applications in various fields such as pharmaceuticals, agriculture, and materials science. The unique structure of this compound, characterized by a five-membered ring containing three nitrogen atoms, makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2,5-dihydro-1,2,3-triazine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of amidines with N,N-dimethylethanolamine catalyzed by copper(II) chloride (CuCl2). This reaction involves the formation of three C–N bonds during the oxidative annulation process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2,5-dihydro-1,2,3-triazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The nitrogen atoms in the triazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and aryl halides can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of triazine oxides, while substitution reactions can yield various alkyl or aryl triazine derivatives.
Scientific Research Applications
5-Methyl-2,5-dihydro-1,2,3-triazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 5-Methyl-2,5-dihydro-1,2,3-triazine involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The nitrogen atoms in the triazine ring can form hydrogen bonds with target molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole: Another nitrogen-containing heterocycle with similar applications in pharmaceuticals and materials science.
1,3,5-Triazine: Known for its use in the synthesis of herbicides and other agrochemicals.
1,2,4-Triazole: Widely studied for its biological activities and used in the development of antifungal and anticancer drugs.
Uniqueness
5-Methyl-2,5-dihydro-1,2,3-triazine is unique due to its specific ring structure and the presence of a methyl group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for developing new materials and exploring novel biological activities.
Properties
CAS No. |
101219-10-7 |
---|---|
Molecular Formula |
C4H7N3 |
Molecular Weight |
97.12 g/mol |
IUPAC Name |
5-methyl-2,5-dihydrotriazine |
InChI |
InChI=1S/C4H7N3/c1-4-2-5-7-6-3-4/h2-4,7H,1H3 |
InChI Key |
UFPSZPZTOPEXEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1C=NNN=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.